Hydroxy Flunarizine
Description
Contextualization within Flunarizine (B1672889) Biotransformation Studies
Hydroxy Flunarizine is a principal metabolite of Flunarizine, a selective calcium channel blocker. drugbank.com The academic study of this compound is intrinsically linked to the broader investigation of its parent compound's biotransformation. Flunarizine undergoes extensive metabolism in the body, primarily through pathways such as aromatic hydroxylation, oxidative N-dealkylation, and glucuronidation. researchgate.net this compound emerges from the specific metabolic process of aromatic hydroxylation. tandfonline.comnih.gov
Research utilizing in vitro models, including subcellular liver fractions (microsomes) and isolated hepatocytes from humans, dogs, and rats, has been instrumental in elucidating the metabolic fate of Flunarizine. tandfonline.comnih.gov These studies have identified aromatic hydroxylation as a major metabolic pathway in human subcellular liver fractions, leading to the formation of this compound. tandfonline.comnih.gov This specific reaction occurs on the phenyl group of the cinnamyl part of the Flunarizine molecule. tandfonline.comnih.gov The characterization and identification of these metabolites have been accomplished using analytical techniques such as high-performance liquid chromatography (h.p.l.c.) and mass spectrometry. tandfonline.comnih.gov
Interestingly, comparative metabolic studies have revealed significant species and sex differences in Flunarizine's biotransformation. In female rats, similar to humans, aromatic hydroxylation to produce this compound is a dominant pathway. tandfonline.comnih.gov Conversely, in male rats, oxidative N-dealkylation represents a more significant metabolic route. tandfonline.comnih.gov The metabolic profile of Flunarizine in humans shows a greater resemblance to that observed in female rats and dogs than in male rats. tandfonline.comnih.gov The liver's cytochrome P450 enzyme system, particularly enzymes like CYP2D6, is responsible for metabolizing Flunarizine. patsnap.com
Table 1: Comparative In Vitro Metabolism of Flunarizine
This table summarizes the primary metabolic pathways of Flunarizine observed in different species based on in vitro studies.
| Species/Model | Primary Metabolic Pathway(s) | Key Metabolite(s) Formed | Reference |
| Human (Subcellular Liver Fractions) | Aromatic Hydroxylation | Hydroxy-Flunarizine | tandfonline.com, nih.gov |
| Human (Primary Hepatocyte Cultures) | Oxidative N-dealkylation, Glucuronidation | bis(4-fluorophenyl)methanol, Glucuronides | tandfonline.com, nih.gov |
| Rat (Female) | Aromatic Hydroxylation | Hydroxy-Flunarizine | tandfonline.com, nih.gov |
| Rat (Male) | Oxidative N-dealkylation | bis(4-fluorophenyl)methanol | tandfonline.com, nih.gov |
| Dog (Microsomes) | Aromatic Hydroxylation, Oxidative N-dealkylation | Hydroxy-Flunarizine, bis(4-fluorophenyl)methanol | tandfonline.com |
Significance of Metabolite Research in Chemical Biology and Pharmacology
The study of drug metabolites like this compound is a cornerstone of modern chemical biology and pharmacology. wiley-vch.de Research into drug metabolism plays a pivotal role throughout the drug discovery and development process, from identifying new chemical entities to ensuring the safety of new medicines. frontiersin.org Understanding how a parent drug is transformed within a biological system is critical because metabolites can possess significantly different physicochemical, pharmacological, and toxicological properties compared to the original compound. wiley-vch.defrontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORXUYRMIOAMIE-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100551-77-7 | |
| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Metabolic Formation and Biotransformation of Hydroxy Flunarizine
Enzymatic Systems Involved in Hydroxylation
The formation of Hydroxy Flunarizine (B1672889) is primarily an enzymatic process of aromatic hydroxylation. tandfonline.comnih.gov This reaction is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics. ciplamed.comnih.gov
Extensive research has identified specific CYP isoforms responsible for the hydroxylation of flunarizine. In vitro studies utilizing human liver microsomes and cDNA-expressed human CYP enzymes have pinpointed CYP2D6 as the principal enzyme mediating the aromatic hydroxylation of flunarizine at the phenyl ring of the cinnamyl moiety to form Hydroxy Flunarizine. ciplamed.compatsnap.comnih.govdrugbank.com The involvement of CYP2D6 is further substantiated by the high correlation observed between debrisoquine (B72478) 4-hydroxylase activity (a marker for CYP2D6) and the rate of this compound formation. drugbank.com Additionally, the selective inhibition of CYP2D6 by quinidine (B1679956) has been shown to suppress this specific metabolic pathway. drugbank.com
Species-Specific Metabolic Pathways Leading to this compound Formation
The metabolic pathways leading to the formation of this compound exhibit notable variations across different species, as demonstrated by in vitro investigations using liver fractions and isolated hepatocytes. tandfonline.comnih.gov These studies are critical for extrapolating animal data to human metabolism.
In humans , aromatic hydroxylation to produce this compound is the predominant metabolic route in subcellular liver fractions. tandfonline.comnih.gov This finding highlights the importance of this metabolite in the human context.
In rats , a pronounced sex-dependent difference in flunarizine metabolism is observed. tandfonline.comnih.gov
In female rats , aromatic hydroxylation is a major pathway, leading to the formation of this compound, similar to the pattern seen in humans. tandfonline.comnih.govnih.gov
Conversely, in male rats , the primary metabolic route is oxidative N-dealkylation, resulting in the formation of bis(4-fluorophenyl)methanol. tandfonline.comnih.govnih.gov
In dogs , the metabolic profile aligns more closely with that of female rats and humans, with this compound being a principal metabolite. tandfonline.comnih.gov The glucuronide of this compound has also been identified as the main plasma metabolite in dogs. nih.gov
These species-specific differences underscore the importance of selecting appropriate animal models in preclinical studies to accurately predict the metabolic fate of flunarizine in humans.
Interactive Table: Species-Specific Metabolism of Flunarizine
| Species | Primary Metabolic Pathway | Major Metabolite(s) | Reference |
|---|---|---|---|
| Human | Aromatic Hydroxylation | This compound | tandfonline.com, nih.gov |
| Rat (Female) | Aromatic Hydroxylation | This compound | tandfonline.com, nih.gov, nih.gov |
| Rat (Male) | Oxidative N-dealkylation | bis(4-fluorophenyl)methanol | tandfonline.com, nih.gov, nih.gov |
| Dog | Aromatic Hydroxylation | This compound | tandfonline.com, nih.gov |
Formation of Conjugated Metabolites
Following its formation, this compound can undergo further biotransformation through conjugation reactions, a common phase II metabolic process that increases the water solubility of metabolites, facilitating their excretion. wikipedia.org The primary conjugation pathway for this compound is glucuronidation . tandfonline.comnih.govnih.gov
In vitro studies with rat hepatocytes have demonstrated that this compound is converted to its corresponding glucuronide. tandfonline.comnih.gov This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgresearchgate.net
The formation of this compound glucuronide has been confirmed in both bile and urine of rats and dogs. nih.gov In dogs, the glucuronide of this compound is the major metabolite found in the plasma. nih.gov This indicates that glucuronidation is a significant step in the clearance of this compound.
Implications of this compound Formation on Parent Compound Metabolic Fate
The conversion of flunarizine to this compound represents a shift towards the formation of more polar, water-soluble compounds. This is further enhanced by the subsequent glucuronidation of this compound. nih.govwikipedia.org These more hydrophilic metabolites are more readily excreted from the body, primarily via the bile and feces. nih.govwikipedia.org
The rate and extent of this compound formation, which is dependent on the activity of CYP2D6, can influence the plasma concentrations and elimination half-life of flunarizine. patsnap.comwikipedia.org Variations in CYP2D6 activity due to genetic polymorphisms could potentially lead to inter-individual differences in flunarizine metabolism and, consequently, its clinical effects.
Furthermore, the formation of this compound diverts the metabolism of flunarizine away from other pathways, such as N-dealkylation. tandfonline.comnih.gov The balance between these different metabolic routes, which varies between species and even between sexes in rats, ultimately dictates the complete profile of metabolites formed and their relative abundance. tandfonline.comnih.govnih.gov
Molecular and Cellular Mechanisms of Action of Hydroxy Flunarizine
Differential Receptor Binding Affinities (e.g., Serotonin (B10506) 5-HT2A Receptor Interactions)
Research indicates that Hydroxy Flunarizine (B1672889) possesses a different receptor binding profile compared to its parent compound, Flunarizine. A notable distinction lies in its interaction with serotonin receptors. Studies have found that Hydroxy Flunarizine exhibits a stronger binding ability to the 5-HTA receptor than Flunarizine itself. google.com This enhanced affinity for the serotonin receptor is a key differentiator in its mechanism of action. google.com
The parent compound, Flunarizine, is known to be an antagonist of the serotonin 5-HT2A receptor. wikipedia.orgdrugbank.com In vitro receptor-binding assays have determined its binding affinity (Ki) for the serotonin-S2 (5-HT2A) receptor to be 200 nM. aapharma.ca Flunarizine also demonstrates antagonistic effects on the broader serotonergic system. nih.gov The comparatively stronger binding of this compound to the 5-HTA receptor suggests it may play a significant role in the serotonergic effects observed. google.com
| Compound | Receptor | Binding Affinity (Ki) | Comparative Binding Note |
|---|---|---|---|
| Flunarizine | Serotonin-S2 (5-HT2A) | 200 nM aapharma.ca | Moderate binding affinity. aapharma.ca |
| This compound | 5-HTA | Data not available | Has a stronger binding ability than Flunarizine. google.com |
Modulation of Ion Channels and Transporters (e.g., Calcium Channel Interactions)
Flunarizine is well-characterized as a selective calcium channel antagonist that prevents cellular calcium overload by inhibiting excessive transmembrane calcium influx. wikipedia.orgaapharma.capediatriconcall.com It primarily blocks voltage-dependent T-type and L-type calcium channels in neurons and smooth muscle cells. patsnap.commedchemexpress.com This action does not interfere with normal cellular calcium homeostasis but is crucial in conditions of cellular stress like hypoxia. aapharma.cajneuro.com Flunarizine also demonstrates the ability to block sodium (Na+) channels, interacting preferentially with inactivated Na+ channels. medchemexpress.comnih.gov
Direct data on the ion channel modulation by this compound is less defined. However, research on structural analogues of Flunarizine designed to prevent its hydroxylation offers indirect evidence. These derivatives, which cannot be metabolized into this compound, have been shown to possess stronger calcium channel antagonistic activity than the parent compound, Flunarizine. google.com This suggests that the hydroxylation of Flunarizine to form this compound may result in a metabolite with altered, and potentially weaker, calcium channel blocking activity compared to Flunarizine. google.com
Intracellular Signaling Pathway Interactions and Calmodulin Antagonism
Beyond direct ion channel blockade, Flunarizine's mechanism involves interaction with key intracellular signaling components. It has been theorized and demonstrated that Flunarizine acts as an antagonist to calmodulin, a primary intracellular calcium receptor protein. wikipedia.orgdrugbank.com Flunarizine competitively inhibits the calcium-calmodulin-activated phosphodiesterase activity in the brain. nih.gov This antagonism of calmodulin is a proposed explanation for some of its pharmacological effects that differ from other calcium-entry blockers. nih.govmdpi.com Specifically, Flunarizine inhibits the Ca2+-Mg2+ ATPase activity in synaptic plasma membranes by preventing the enzyme's interaction with calmodulin. ciplamed.com
Flunarizine also interacts with other intracellular signaling pathways. For instance, it can induce the Nrf2-mediated transcriptional activation of heme oxygenase-1 (HO-1) via the PI3K-Akt signaling pathway, which protects auditory cells from cisplatin-induced death. researchgate.net By preventing calcium overload, Flunarizine also mitigates the excessive activation of stress-related signaling pathways like PERK, IRE1, and ATF6, which can lead to apoptosis. jneuro.comnih.gov Information specifically detailing the interaction of this compound with these intracellular pathways and calmodulin is not presently available.
Comparative Mechanistic Analysis with Parent Compound (Flunarizine)
The hydroxylation of Flunarizine represents a critical metabolic step that yields a metabolite, this compound, with a distinct mechanistic profile. The primary differences are centered on receptor affinity and, by implication, ion channel activity.
Metabolism : this compound is a major product of Flunarizine's metabolism in humans, formed by aromatic hydroxylation in the liver. nih.govtandfonline.com
Calcium Channel Activity : While Flunarizine is a potent calcium channel blocker, evidence suggests that preventing its hydroxylation leads to derivatives with even stronger calcium channel antagonism. google.com This implies that this compound may be a less potent calcium channel blocker than its parent compound.
| Mechanism | Flunarizine | This compound | Reference |
|---|---|---|---|
| Primary Metabolic Fate | Undergoes aromatic hydroxylation to form this compound. | Is the major metabolite of Flunarizine. | nih.govtandfonline.com |
| 5-HTA Receptor Binding | Binds to 5-HT2A receptors with moderate affinity (Ki = 200 nM). | Exhibits stronger binding ability to 5-HTA receptors than Flunarizine. | google.comaapharma.ca |
| Calcium Channel Antagonism | Acts as a selective T-type calcium channel blocker. | Implied to have weaker calcium channel antagonistic activity. | google.compatsnap.com |
| Calmodulin Antagonism | Acts as a competitive antagonist against calmodulin. | Activity not specified. | wikipedia.orgdrugbank.comnih.gov |
Preclinical Pharmacological Investigations of Hydroxy Flunarizine
In Vitro Cellular Models for Activity Assessment
Receptor Binding and Functional Assays
In vitro receptor-binding assays have shown that flunarizine (B1672889), the parent compound of hydroxy flunarizine, exhibits a moderate binding affinity for several receptor sites. The binding potency, as indicated by the Ki (nM), is as follows: histamine-H1 (68), dopamine-D2 (80), serotonin-S2 (200), α1-adrenergic (250), and nitrendipine (B1678957) calcium sites (380). aapharma.ca Flunarizine did not show activity at serotonin-S1, muscarinic-cholinergic, α2-adrenergic, or β-adrenergic receptor sites. aapharma.ca These findings suggest that flunarizine can act as a dopamine (B1211576) receptor antagonist. ciplamed.com Functional assays have demonstrated that flunarizine inhibits the contraction of arteries and veins induced by various stimuli. ciplamed.com
| Receptor/Site | Binding Affinity (Ki in nM) |
| Histamine-H1 | 68 |
| Dopamine-D2 | 80 |
| Serotonin-S2 | 200 |
| α1-adrenergic | 250 |
| Nitrendipine calcium sites | 380 |
Enzymatic Activity Modulation (e.g., Ca2+-Mg2+ ATPase inhibition)
Flunarizine has been shown to inhibit the (Ca2+ + Mg2+)-ATPase activity in synaptic plasma membranes. nih.gov Specifically, it decreases the maximum velocity (Vmax) of the enzyme by 37% without significantly affecting the enzyme's affinity for calcium (Km). ciplamed.com This inhibitory effect is believed to be mediated by preventing the interaction of calmodulin with the enzyme. nih.gov Studies indicate that flunarizine is a potent inhibitor of the Ca2+-activated ATPase activity of these membranes. nih.gov
Cellular Protective Effects (e.g., erythrocyte and endothelial cell integrity)
Flunarizine demonstrates protective effects on various cell types. In conditions of hypoxia, low pH, and high lactate, which can be found in solid tumors, flunarizine prevents the increase in viscosity of both human and rat red blood cell (RBC) suspensions. nih.gov This effect is thought to improve blood flow and oxygenation in tumors. nih.gov The mechanism may involve the inhibition of calmodulin. nih.gov
Furthermore, flunarizine protects endothelial cells from damage. nih.gov Pre-treatment with flunarizine has been shown to offer prolonged protection against induced endothelial cell damage in animal models. jneuro.com This protection extends to inhibiting subsequent events like edema formation, platelet activation, and thrombosis. nih.govjneuro.com The neuroprotective effects of flunarizine also extend to brain cells and the hair cells of the inner ear. jneuro.comitmedicalteam.pl
Investigations in Cellular Cancer Models (e.g., lymphoma, multiple myeloma)
In vitro studies have demonstrated the pro-apoptotic activity of flunarizine in various cancer cell lines. Flunarizine has been shown to induce significant apoptosis in three human lymphoma cell lines, one murine myeloma cell line, and four human multiple myeloma cell lines in a dose-dependent manner. nih.gov The pro-apoptotic effects have also been noted in leukemia cells. nih.gov The proposed mechanism for this anti-cancer activity is linked to the WNT signaling pathway, which is often aberrantly activated in lymphoma and myeloma. nih.gov
In Vivo Animal Models for Pharmacological Characterization
Evaluation in Neurological Disorder Models (e.g., anticonvulsant activity, anti-prion effects, neuroprotection)
Anticonvulsant Activity:
Flunarizine has demonstrated anticonvulsant properties in various animal models of epilepsy.
In DBA/2 mice with sound-induced seizures, flunarizine provided protection, with an ED50 of 3.3 mg/kg for suppressing the tonic phase, 9.8 mg/kg for the clonic phase, and 17.5 mg/kg for the wild running phase. nih.gov
In photosensitive baboons, intravenous administration of flunarizine offered partial to complete protection against myoclonic responses to stroboscopic stimulation. nih.gov
In rats with cefazolin-induced seizures, oral flunarizine prevented seizures with an ED50 of 25 mg/kg for both tonic and clonic seizures. nih.gov
Flunarizine also antagonized D,L-allylglycine-induced seizures in rats and showed anticonvulsive effects in amygdaloid kindled rats with an ED50 of 42.8 mg/kg. nih.gov
Furthermore, it reduced seizure intensity and increased survival in rats injected with strychnine (B123637) or pentetrazol. nih.gov
| Animal Model | Seizure Type | Flunarizine Efficacy |
| DBA/2 Mice | Sound-induced | ED50: 3.3 mg/kg (tonic), 9.8 mg/kg (clonic), 17.5 mg/kg (wild running) nih.gov |
| Photosensitive Baboons | Photic-induced myoclonus | Partial to complete protection nih.gov |
| Wistar Rats | Cefazolin-induced | ED50: 25 mg/kg (tonic and clonic) nih.gov |
| Rats | D,L-allylglycine-induced | Antagonized seizures nih.gov |
| Amygdaloid Kindled Rats | Electrically-induced | ED50: 42.8 mg/kg nih.gov |
| Rats | Strychnine/Pentetrazol-induced | Reduced seizure intensity, increased survival nih.gov |
Anti-prion Effects:
Flunarizine has shown potential as an anti-prion agent. It has been found to inhibit the propagation of the pathological prion protein (PrPSc) in cell cultures. nih.govnih.gov In prion-infected mice, flunarizine significantly prolonged survival. nih.govnih.gov This anti-prion activity is suggested to be related to the inhibition of the protein folding activity of the ribosome (PFAR). nih.gov
Neuroprotection:
The neuroprotective properties of flunarizine have been reported in various models of neurological damage.
Pre-treatment with flunarizine protected rat hippocampal neural cells from glutamate-induced injury. jneuro.comitmedicalteam.pl
In an animal model of spinal muscular atrophy, flunarizine extended motor neuron survival, protected skeletal muscles from cell death and atrophy, and increased survival by 40%. wikipedia.org
Studies in fetal lambs subjected to severe asphyxia suggested a possible neuroprotective property of flunarizine, although it was not explained by effects on cerebral blood flow or systemic blood pressure. nih.gov
Flunarizine has also been investigated for its memory-enhancing effects in a scopolamine-induced dementia model in mice, where it showed improved learning and memory. greenpharmacy.info
Assessment of Anti-angiogenic Properties in Animal Models
The anti-angiogenic potential of Flunarizine has been evaluated in various animal models, demonstrating its ability to inhibit the formation of new blood vessels. turkjps.orgnih.gov Angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels, is a critical component in pathological conditions such as tumor growth. The primary mechanism of action investigated is the compound's role as a dual sodium/calcium channel blocker. turkjps.orgjournalagent.com The involvement of T-type calcium channels in cell proliferation and sodium channels in cell migration are key targets in angiogenesis research. nih.govresearchgate.net
An important in vivo method used to assess anti-angiogenic activity is the sponge implantation model. turkjps.orgjournalagent.com In this model, sterile sponges are implanted in animals, typically rats, to induce the growth of granulation tissue and new blood vessels. The effect of the test compound on this process is then quantified.
In studies using the sponge implantation method in rats, Flunarizine administration led to a significant, dose-dependent reduction in several key markers of angiogenesis when compared to control groups. turkjps.orgnih.gov Researchers observed a noticeable reduction in the weight of the sponges and a marked inhibition in the growth of new blood vessels within the sponge matrix. turkjps.org Furthermore, there was a sharp reduction in the hemoglobin content of the sponges, indicating a diminished blood supply. turkjps.orgnih.gov These effects were found to be comparable or even superior to the response seen with standard anti-angiogenic drugs like bevacizumab in some assays. turkjps.org
The table below summarizes the key findings from the in vivo sponge implantation model.
| Parameter Measured | Flunarizine Concentration | Observation |
| Weight of Sponges | 1 mg/kg and 10 mg/kg | Significant Reduction turkjps.org |
| Number of Blood Vessels | All tested concentrations | Significant Reduction nih.gov |
| Hemoglobin Content | All tested concentrations | Significant Reduction nih.gov |
These findings from in vivo models, complemented by in ovo (chick chorioallantoic membrane) and in vitro (rat aortic ring) assays, collectively suggest that Flunarizine possesses significant anti-angiogenic properties by inhibiting endothelial cell proliferation and migration. turkjps.orgjournalagent.comresearchgate.net
Studies on Cortical Spreading Depression in Rodent Models
Cortical spreading depression (CSD) is a wave of near-complete neuronal and glial depolarization that propagates slowly across the cerebral cortex. researchgate.net It is widely considered the neurophysiological correlate of migraine aura and is a key target for anti-migraine medications. researchgate.netnih.gov The protective effects of Flunarizine against CSD and its consequences have been investigated in rodent models, particularly under conditions of cellular stress like hypoxia.
A study utilizing a rat model of CSD was conducted to determine if Flunarizine could protect against cerebral mitochondrial injury induced by CSD, both under normal (normoxic) and low oxygen (hypoxic) conditions. nih.gov In this research, Sprague-Dawley rats were divided into several groups to isolate the effects of CSD and Flunarizine under different oxygen levels. nih.gov CSD was induced by the application of potassium chloride (KCl). nih.gov
The study found that hypoxia significantly worsened the effects of CSD. nih.gov However, pretreatment with Flunarizine provided significant protection. nih.gov In rats subjected to CSD under hypoxic conditions, Flunarizine administration significantly reduced the number and duration of CSD events compared to the untreated hypoxic group. nih.gov
Furthermore, the investigation delved into the impact on mitochondrial function, a critical aspect of neuronal health. The mitochondrial transmembrane potential (MMP), an indicator of mitochondrial health, was significantly higher in the Flunarizine-treated group compared to the untreated CSD group under hypoxia. nih.gov Flunarizine also favorably modulated mitochondrial respiration, as shown by the effects on State 3 and State 4 respiration rates and the respiration control rate (RCR). nih.gov
The data from the key experimental groups are summarized in the interactive table below.
| Group | Treatment | Key Findings |
| Group III | CSD Induction (KCl) under Normoxia | Baseline CSD and mitochondrial function established. |
| Group IV | Flunarizine + CSD Induction (Normoxia) | Flunarizine demonstrated protective effects on mitochondria even under normal oxygen conditions. nih.gov |
| Group VI | CSD Induction (KCl) under Hypoxia (14% O₂) | Duration of CSD was significantly longer than in Group III. MMP was lower and State 4 respiration was higher, indicating aggravated mitochondrial injury. nih.gov |
| Group VII | Flunarizine + CSD Induction (Hypoxia) | Number and duration of CSD were significantly lower than in Group VI. MMP, State 3 respiration, and RCR were significantly higher, indicating alleviation of mitochondrial injury. nih.gov |
These results conclude that Flunarizine can alleviate cerebral mitochondrial injury induced by CSD under both normoxic and hypoxic conditions, supporting its role in migraine prophylaxis. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov For Flunarizine and its analogs, SAR studies aim to identify the key molecular features responsible for their pharmacological effects, such as calcium channel blockade, and to guide the design of new, more potent, or selective compounds. pcbiochemres.comresearchgate.net
While direct SAR studies on this compound are not detailed in the available literature, the SAR of the parent compound, Flunarizine, and related molecules provides a strong framework for understanding its properties. Flunarizine belongs to a class of diphenylmethylpiperazines and possesses several key structural features:
Two p-Fluorophenyl Groups: The presence and substitution pattern of these aromatic rings are critical for activity. The fluorine atoms influence the electronic properties and metabolic stability of the compound.
The Cinnamyl Moiety: This unsaturated side chain is a distinguishing feature of Flunarizine compared to its close analog, Cinnarizine. This part of the molecule contributes to its binding affinity and selectivity for different ion channels.
SAR studies on Flunarizine analogs and related cinnamic acid derivatives have shown that modifications at several positions can drastically alter biological activity. pcbiochemres.com For instance, substitutions on the phenyl rings of the cinnamyl group or the benzhydryl moiety can modulate potency and selectivity. nih.govpcbiochemres.com The nature of the linker between the piperazine (B1678402) core and the aromatic systems is also a critical determinant of activity.
The formation of This compound represents a Phase I metabolic modification, specifically the introduction of a hydroxyl (-OH) group onto the molecule. The exact position of this hydroxylation would significantly impact the compound's properties:
Polarity: The addition of a hydroxyl group increases the molecule's polarity. This change can affect its water solubility, ability to cross the blood-brain barrier, and its binding interactions with target proteins, which may involve new hydrogen bonds.
Pharmacokinetics: Increased polarity typically facilitates faster excretion from the body, potentially altering the compound's duration of action.
Target Binding: The new hydroxyl group could form additional hydrogen bonds within the binding pocket of its target protein (e.g., a calcium channel), which could either increase or decrease its binding affinity compared to the parent Flunarizine.
In essence, while Flunarizine's efficacy is established, the introduction of a hydroxyl group to form its metabolite creates a new chemical entity with a distinct physicochemical profile. Further SAR studies focusing specifically on hydroxylated analogs are necessary to fully elucidate how this modification impacts the therapeutic potential observed in the parent compound.
Advanced Research Methodologies for Hydroxy Flunarizine Analysis
Chromatographic Techniques for Separation and Quantification (e.g., UHPLC-Q-TOF MS, HPLC)
Chromatographic methods are fundamental for isolating and quantifying Hydroxy Flunarizine (B1672889) from complex biological matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques employed.
HPLC methods have been developed for the determination of Flunarizine and can be adapted for its hydroxylated metabolite. researchgate.netrjpbcs.com These methods often utilize reversed-phase columns, such as C18, with a mobile phase typically consisting of a mixture of methanol (B129727), acetonitrile (B52724), and a buffer solution. rjpbcs.comresearchgate.net For quantification, UV detection is commonly set around 254 nm, which is a wavelength of maximum absorbance for the parent compound. researchgate.netresearchgate.netnih.gov
For more advanced metabolite profiling and identification, UHPLC is coupled with high-resolution mass spectrometry, particularly quadrupole time-of-flight (Q-TOF) mass spectrometry. komsta.netresearchgate.net UHPLC-Q-TOF-MS provides superior separation efficiency and the ability to determine the accurate mass of the metabolite and its fragments, which is crucial for structural confirmation. researchgate.netresearchgate.net This powerful combination allows for the sensitive detection and characterization of metabolites like Hydroxy Flunarizine in in vitro metabolism studies, such as those using human liver microsomes. komsta.netresearchgate.net The high resolution of Q-TOF MS enables the confident identification of metabolic products, including hydroxylated derivatives of Flunarizine. researchgate.net
| Technique | Stationary Phase | Mobile Phase Example | Detection | Application | Reference |
| HPLC | C18 | Methanol:Water (75:25, v/v) with additives | UV (254 nm) | Quantification of Flunarizine and degradation products | nih.gov |
| RP-HPLC | Welchrom C18 | Methanol:Acetonitrile:Water (50:30:20, v/v) | UV (245 nm) | Quantification of Flunarizine in bulk and dosage forms | rjpbcs.comresearchgate.net |
| UHPLC-Q-TOF MS | Kinetex C18 | Gradient elution with water and organic solvent | Q-TOF Mass Spectrometry | Metabolite profiling and identification of Flunarizine metabolites | komsta.net |
| LC-MS/MS | Hypersil Gold C18 | Methanol:10 mM Ammonium (B1175870) Formate (B1220265) (90:10, v/v) | ESI-MS/MS | Quantification of Flunarizine in human plasma | researchgate.net |
Spectroscopic and Spectrometric Characterization Methods (e.g., UV Spectrophotometry)
Spectroscopic and spectrometric methods are indispensable for the characterization of this compound. UV spectrophotometry is a straightforward and accessible technique often used for quantification in conjunction with HPLC. nih.gov The UV spectrum of Flunarizine shows a maximum absorbance (λmax) at approximately 254 nm, a wavelength frequently used for its detection in chromatographic analyses. researchgate.netresearchgate.net While a specific spectrum for this compound is not detailed, its structural similarity to the parent compound means it is also detectable in this UV range. UV spectrophotometric methods, including first-derivative measurements, have been validated and compared with HPLC for the analysis of Flunarizine, proving to be reliable, simple, and fast. nih.govresearchgate.net
Mass spectrometry, especially when coupled with chromatography (LC-MS), provides definitive structural information. nih.gov High-resolution mass spectrometry, such as Q-TOF MS, is used to determine the elemental composition of the metabolite by measuring its mass with high accuracy. researchgate.net Fragmentation analysis (MS/MS) further helps in elucidating the structure by identifying the position of the hydroxyl group on the molecule. researchgate.net
In Vitro Metabolism and Metabolite Profiling Techniques Using Subcellular Fractions
Understanding the formation of this compound is achieved through in vitro metabolism studies. These experiments typically use subcellular liver fractions, such as microsomes or the S9 fraction, as well as isolated hepatocytes from humans and various animal species. tandfonline.comnih.gov These fractions contain the cytochrome P450 (CYP) enzymes responsible for drug metabolism. drugbank.com
Studies have shown that Flunarizine is extensively metabolized via two primary pathways: oxidative N-dealkylation and aromatic hydroxylation. tandfonline.comhres.ca The formation of this compound is the result of aromatic hydroxylation. nih.gov Research comparing metabolism across species found that aromatic hydroxylation to produce Hydroxy-Flunarizine was the major metabolic pathway in human subcellular fractions. tandfonline.comnih.gov This pathway was also prominent in female rats, whereas male rats predominantly utilized the N-dealkylation pathway, indicating a significant sex-dependent difference in metabolism. tandfonline.comnih.gov In human liver microsomes, the metabolism of Flunarizine, including the hydroxylation reaction, is mainly catalyzed by the CYP2D6 enzyme. drugbank.comwikipedia.org These in vitro metabolite profiling studies are crucial for predicting the metabolic fate of a drug in humans. tandfonline.com
| Biological System | Key Metabolic Pathway | Major Metabolite(s) Noted | Species Comparison | Reference |
| Human Liver Subcellular Fractions | Aromatic Hydroxylation | Hydroxy-Flunarizine | Major pathway in humans. | tandfonline.comnih.gov |
| Female Rat Liver Subcellular Fractions | Aromatic Hydroxylation | Hydroxy-Flunarizine | Major pathway, similar to humans. | tandfonline.comnih.gov |
| Male Rat Liver Subcellular Fractions | Oxidative N-dealkylation | Bis(4-fluorophenyl)methanol | Different major pathway compared to females and humans. | tandfonline.comnih.gov |
| Dog Liver Subcellular Fractions | N/A | N/A | Metabolism resembles that in female rats and humans more than in male rats. | tandfonline.com |
| Human Hepatocytes (Primary Culture) | Oxidative N-dealkylation, Glucuronidation | Bis(4-fluorophenyl)methanol and its glucuronide | Shows multiple pathways occurring in intact cells. | tandfonline.comnih.gov |
Computational Chemistry and Molecular Docking Studies for Target Identification
Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interactions between a small molecule, like this compound, and a biological target, typically a protein receptor or enzyme. researchgate.netfrontiersin.org Molecular docking simulations predict the preferred orientation and binding affinity of a molecule within the active site of a target protein. researchgate.net
While specific molecular docking studies focusing exclusively on this compound are not widely published, extensive research has been conducted on the parent compound, Flunarizine. These studies provide a methodological framework that is directly applicable to its metabolites. For instance, Flunarizine has been identified through computational screening and validated with molecular docking as a potential inhibitor of the serotonin (B10506) transporter (SERT), suggesting a possible role in modulating serotonergic pathways. researchgate.netfrontiersin.org Docking studies revealed that Flunarizine forms stable interactions with key residues in the transporter's binding pocket. nih.gov Other in silico studies have explored Flunarizine's binding to viral proteins and its potential as an inhibitor of histone deacetylase (HDAC). acs.orgnih.gov
These computational approaches are invaluable for drug repurposing and for generating hypotheses about the biological activities of metabolites. frontiersin.org By modeling this compound in the binding sites of various known Flunarizine targets, researchers could predict whether the metabolite retains, loses, or gains activity compared to the parent drug, guiding further experimental investigation.
Future Research Directions and Theoretical Applications of Hydroxy Flunarizine
Exploration of Novel Therapeutic Research Avenues Based on Metabolite-Specific Activities
The hydroxylation of Flunarizine (B1672889) is a key metabolic pathway, and its resulting metabolite, Hydroxy Flunarizine, exhibits distinct activities that warrant further investigation for new therapeutic applications. google.com In some animal models, such as female rats and male dogs, this compound is the main metabolite formed through the aromatic hydroxylation of the phenyl ring of the cinnamyl moiety. nih.govtaylorandfrancis.com This metabolite is found in bile and urine, primarily as glucuronides, and is also the main plasma metabolite in dogs. nih.govtaylorandfrancis.com
Research has indicated that some of the side effects associated with Flunarizine, such as extrapyramidal symptoms, may be linked to its metabolites. google.com Specifically, this compound has been found to possess a stronger binding affinity for 5-HTA receptors, which is believed to be a contributing factor to these adverse effects. google.com This understanding of metabolite-specific activity allows for the exploration of new therapeutic strategies. By focusing on the unique properties of this compound, researchers can investigate its potential in areas where its specific receptor interactions might be beneficial, or conversely, design interventions to mitigate its negative effects.
Investigation of Differential Pharmacological Profiles of this compound Compared to Flunarizine
The pharmacological profile of this compound differs from its parent compound, Flunarizine, presenting opportunities for targeted therapeutic development. While Flunarizine is known as a selective calcium channel blocker, its metabolite, this compound, demonstrates a more potent interaction with serotonin (B10506) receptors. google.compatsnap.com This differential activity is a critical area of ongoing research.
| Feature | Flunarizine | This compound |
| Primary Mechanism | Selective calcium channel blocker patsnap.compediatriconcall.comaapharma.ca | Stronger 5-HTA receptor binding google.com |
| Metabolism | Metabolized in the liver, primarily by CYP2D6, into at least 15 different metabolites, including hydroxy derivatives. wikipedia.orge-lactancia.org | A major metabolite of Flunarizine. nih.govtaylorandfrancis.com |
| Observed Effects | Used for migraine prophylaxis, vertigo, and occlusive peripheral vascular disease. nih.govpatsnap.comgosh.nhs.uk | Implicated in extrapyramidal side effects due to its serotonergic activity. google.com |
Design and Synthesis of Next-Generation Flunarizine Analogs with Modulated Metabolic Fates to Avoid or Enhance Hydroxylation
The knowledge of Flunarizine's metabolic pathways, particularly its hydroxylation, is driving the design and synthesis of new analogs with tailored properties. google.com The goal is to create next-generation compounds that either avoid or enhance hydroxylation to achieve a more desirable therapeutic profile.
One approach involves modifying the chemical structure of Flunarizine to block the site of hydroxylation. For instance, replacing hydrogen atoms with halogens at the specific carbon atoms where hydroxylation occurs can prevent the formation of this compound. google.com This strategy aims to retain the beneficial calcium channel blocking activity of Flunarizine while reducing the potential for side effects associated with its hydroxylated metabolite. google.com In vitro experiments have shown that such derivatives can exhibit stronger calcium channel antagonistic action compared to the parent drug. google.com
Conversely, researchers are also exploring the synthesis of analogs that enhance hydroxylation or are direct derivatives of this compound. This could be advantageous if the specific properties of the metabolite are found to be therapeutically beneficial for certain conditions. The synthesis of radiolabeled versions, such as [18F]flunarizine, also aids in studying the drug's distribution and metabolism. umich.edu
Contribution of this compound Research to a Comprehensive Understanding of Flunarizine's Broader Biological Effects
The investigation of this compound is not only about the metabolite itself but also about what it reveals about its parent compound. By studying the effects of this key metabolite, researchers can gain a more comprehensive understanding of Flunarizine's broad spectrum of biological activities.
Flunarizine is known to have effects beyond calcium channel blockade, including antihistaminic properties and interactions with dopamine (B1211576) D2 receptors. wikipedia.orgresearchgate.net The discovery that its metabolite, this compound, has significant serotonergic activity adds another layer to this complex pharmacological profile. google.com This knowledge helps to explain the full range of Flunarizine's clinical effects, both therapeutic and adverse.
Research into this compound contributes to a more complete picture of how Flunarizine and its metabolites interact with various receptors and signaling pathways in the body. This deeper understanding is essential for optimizing the clinical use of Flunarizine and for the development of safer and more effective related drugs in the future.
Q & A
Q. Methodological Guidance :
- Conduct trial sequential analysis (TSA) to assess whether pooled evidence meets futility or efficacy thresholds.
- Apply Cochrane risk-of-bias tools to evaluate attrition and selection biases in included studies.
- Standardize adverse event reporting using CONSORT guidelines to improve comparability .
What methodological considerations are critical when designing longitudinal studies to assess this compound's long-term cognitive effects?
Advanced Research Question
Longitudinal studies require careful control of confounding variables (e.g., age, comorbidities) and validated cognitive assessment tools (e.g., Morris water maze for spatial memory). Evidence from short-term rodent studies suggests dose-dependent effects, but human trials lack long-term safety data .
Q. Methodological Guidance :
- Use stratified randomization to balance participant demographics.
- Include interim analyses to monitor adverse events (e.g., sedation, metabolic changes).
- Apply mixed-effects models to account for missing data in long-term follow-ups .
How should pharmacokinetic data for this compound be structured in manuscripts to ensure clarity and reproducibility?
Basic Research Question
Pharmacokinetic parameters (e.g., LogP = 6.865, solubility in chloroform) must be reported in tables with Roman numerals, footnotes for abbreviations, and no redundant text . Raw data (e.g., plasma concentration-time curves) should be archived in supplementary materials, while processed data (e.g., half-life, AUC) are included in the main text .
Q. Methodological Guidance :
- Follow journal-specific formatting (e.g., Springer LaTeX templates).
- Use Microsoft Word tables with self-explanatory titles and footnotes.
- Avoid dual presentation of the same data in figures and tables .
What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Advanced Research Question
Dose-response analysis should employ non-linear regression models (e.g., sigmoidal Emax) to estimate EC50 values. For example, in migraine prophylaxis, 10 mg/day is the established effective dose, but subanalyses by age or gender may require covariate-adjusted meta-regression .
Q. Methodological Guidance :
- Use Stata or R for meta-regression to explore heterogeneity.
- Apply sensitivity analyses to exclude high-bias trials.
- Report confidence intervals and p-values with exact values (e.g., p=0.032) rather than thresholds .
How can researchers leverage the FINER criteria to develop hypotheses for this compound's novel applications?
Advanced Research Question
The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) can guide hypothesis generation. For example, investigating this compound in pediatric migraine is novel due to limited data in children, feasible given its safety profile, and relevant to clinical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
